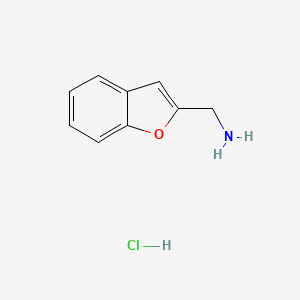

(1-Benzofuran-2-ylmethyl)amine hydrochloride

Description

The exact mass of the compound 1-(1-Benzofuran-2-yl)methanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzofuran-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c10-6-8-5-7-3-1-2-4-9(7)11-8;/h1-5H,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSCEBONMBYAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81882-18-0 | |

| Record name | 1-benzofuran-2-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (1-Benzofuran-2-ylmethyl)amine hydrochloride (CAS 81882-18-0)

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound built upon the privileged benzofuran scaffold. As a molecule of interest in medicinal chemistry and synthetic research, understanding its fundamental properties, characterization, and potential applications is paramount for its effective utilization as a building block in drug discovery and materials science.

The benzofuran moiety is a cornerstone in the development of numerous pharmacologically active agents, owing to its presence in a wide array of natural products and its versatile chemical functionality.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-tumor, antimicrobial, anti-oxidative, and anti-viral properties.[1] This guide synthesizes critical data to provide a robust framework for researchers working with or considering this compound for their research endeavors.

Core Physicochemical & Structural Properties

This compound is the salt form of the parent amine, 2-(Aminomethyl)benzofuran.[3] The hydrochloride form often confers improved stability and solubility, making it more amenable to handling and formulation in research settings.

Chemical Structure

The molecule consists of a central benzofuran ring system, with a methylamine group attached at the 2-position, presented as a hydrochloride salt.

Caption: Chemical structure of this compound.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below for quick reference. These data are compiled from authoritative chemical databases and are essential for experimental design and data interpretation.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 81882-18-0 | [3] |

| Molecular Formula | C₉H₁₀ClNO | [3][4] |

| Molecular Weight | 183.63 g/mol | [3][5] |

| IUPAC Name | 1-benzofuran-2-ylmethanamine;hydrochloride | [3] |

| Synonyms | Benzofuran-2-ylmethanamine hydrochloride, (Benzofuran-2-yl)methanamine hydrochloride | [3][4] |

| Physical Form | Solid | [5] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)CN.Cl | [3] |

| InChIKey | ORSCEBONMBYAHW-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 39.2 Ų | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [4] |

Synthesis & Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, its structure allows for a logical retrosynthetic analysis based on established methods for benzofuran synthesis.[6][7][8] A common and effective route involves the reaction of salicylaldehyde or a related phenol with an α-halo ketone or aldehyde, followed by cyclization.[6][8]

Generalized Synthetic Pathway

A plausible synthetic approach would start with a suitable salicylaldehyde derivative and a chloro-substituted amine precursor, followed by cyclization and subsequent salt formation. The choice of a strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, facilitating the initial nucleophilic substitution. The subsequent intramolecular cyclization is often acid-catalyzed or thermally induced to form the furan ring.[7]

Caption: Generalized workflow for the synthesis of benzofuran-2-ylmethanamine derivatives.

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, purity, and structure of this compound is critical. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborate the final structural assignment. Standard analytical methods for compounds of this class include mass spectrometry, NMR, and IR spectroscopy.[9][10][11]

Spectroscopic Profile

The elucidation of the molecular structure relies heavily on spectroscopic techniques that probe the compound's constituent atoms and functional groups.[12]

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy While a specific spectrum for this compound is not publicly available, a predictive analysis based on the structure and known data for benzofuran derivatives can be made.[13][14]

-

¹H NMR: Expected signals would include distinct peaks for the aromatic protons on the benzene ring (approx. 7.2-7.7 ppm), a singlet for the proton on the furan ring, a singlet for the methylene (-CH₂) protons adjacent to the amine, and a broad signal for the amine (-NH₃⁺) protons.

-

¹³C NMR: The spectrum would show characteristic signals for the eight unique carbons of the benzofuran ring system, plus a signal for the methylene carbon.[13][15]

3.1.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely show a molecular ion peak corresponding to the free base (C₉H₉NO) at m/z 147.1. A prominent fragment would be expected from the loss of the aminomethyl group.[9]

3.1.3. Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups. The hydrochloride salt significantly influences the N-H stretching region.[9][12]

| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implicated |

| ~3000-2400 (broad) | N-H Stretch | Ammonium salt (-NH₃⁺) |

| ~3100-3000 | C-H Stretch (Aromatic) | Benzofuran Ring |

| ~1600, ~1450 | C=C Stretch (Aromatic) | Benzofuran Ring |

| ~1250-1050 | C-O-C Stretch (Asymm.) | Furan Ether Linkage |

| ~1600-1500 | N-H Bend | Ammonium salt (-NH₃⁺) |

Analytical Workflow Protocol

The following represents a standard, field-proven workflow for the comprehensive characterization of a novel or synthesized batch of a small molecule amine hydrochloride like the topic compound.

Caption: A self-validating workflow for analytical characterization.

Biological Context and Potential Applications

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][2] This suggests that this compound is a valuable starting material or intermediate for the synthesis of new chemical entities with therapeutic potential.

Established Activities of the Benzofuran Core

Research has extensively documented the pharmacological potential of benzofuran-containing molecules. Their ability to interact with various biological targets makes them attractive for drug development programs.

Caption: Diverse biological activities associated with the benzofuran core structure.

Notable examples of drugs containing the benzofuran moiety include Amiodarone (an antiarrhythmic agent) and Griseofulvin (an antifungal drug).[2] Furthermore, compounds structurally related to amphetamines, known as "Benzo Fury," have been investigated for their psychostimulant properties.[16][17] The broad spectrum of activity, from antimicrobial to anticancer effects, highlights the versatility of this scaffold.[1][18]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. The following information is derived from available safety data sheets and chemical supplier information.[3][4]

GHS Hazard Classification

This compound is classified with the following hazards:

| Pictogram | Signal Word | Hazard Statements |

| GHS07 | Warning | H302: Harmful if swallowed.[4][5] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] Keep away from strong oxidizing agents and strong acids.[19]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19]

Detailed Experimental Protocol: Identity and Purity Verification by LC-MS

This protocol provides a robust, step-by-step method for verifying the molecular weight and assessing the purity of this compound, a critical quality control step in any research application.

Objective: To confirm the identity (by mass) and determine the purity (by UV absorbance) of the target compound.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Mass Spectrometer (e.g., single quadrupole or time-of-flight).

-

C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

This compound sample.

-

HPLC-grade acetonitrile (ACN) and water.

-

Formic acid (FA).

-

Volumetric flasks and pipettes.

-

Autosampler vials.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: Formic acid is used to acidify the mobile phase, which improves peak shape for basic compounds like amines by ensuring they remain in their protonated form.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

Transfer the working solution to an autosampler vial.

-

Trustworthiness: Preparing a fresh solution and starting with a standard concentration ensures reproducibility and accurate quantification.

-

-

LC-MS System Parameters:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm and 280 nm (benzofurans typically absorb in this range).

-

Gradient Elution:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Expertise: A gradient elution is necessary to separate the polar starting materials from the more non-polar product and any potential impurities.

-

-

MS Parameters (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Causality: ESI in positive mode is ideal for analyzing amines, as they readily accept a proton to form a positive ion [M+H]⁺.

-

-

Data Analysis:

-

Identity Confirmation: Examine the mass spectrum associated with the major peak from the UV chromatogram. Look for an ion with m/z ≈ 148.1, corresponding to the protonated free base [C₉H₉NO + H]⁺.

-

Purity Assessment: Integrate the area of the main peak in the UV chromatogram (e.g., at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

-

References

-

PubChem. (n.d.). 1-Benzofuran-2-ylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]

-

American Elements. (n.d.). Benzofurans. Retrieved from [Link]

-

CPAChem. (2022). Safety data sheet - Dibenzofuran. Retrieved from [Link]

-

Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]

-

Kumar, P., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. Retrieved from [Link]

-

DeRuiter, J., et al. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Retrieved from [Link]

-

Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran-2-ylmethyl-methyl-(1-naphthylmethyl)amine. John Wiley & Sons, Inc. Retrieved from [Link]

-

American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]

-

Al-Hourani, B. J. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Retrieved from [Link]

-

Al-Hourani, B. J. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Retrieved from [Link]

- Google Patents. (n.d.). US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.

-

ResearchGate. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. Retrieved from [Link]

-

OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods. Boston University. Retrieved from [Link]

- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.

-

Busardò, F. P., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. National Institute of Standards and Technology. Retrieved from [Link]

-

Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Munzur University Journal of Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 81882-18-0|Benzofuran-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (2-Methyl-1-benzofuran-7-yl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. dea.gov [dea.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. dergi-fytronix.com [dergi-fytronix.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine [mdpi.com]

- 14. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. DSpace [open.bu.edu]

- 17. Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to 1-Benzofuran-2-ylmethanamine HCl: Structure, Synthesis, and Applications

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold," frequently found in a vast array of natural products and synthetic compounds with significant biological activities.[1] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This guide focuses on a key derivative, 1-Benzofuran-2-ylmethanamine hydrochloride (HCl). As a primary amine tethered to the C2 position of the benzofuran core, this compound serves as a critical building block for the synthesis of more complex molecules and is a subject of interest for its own potential pharmacological profile. We will provide an in-depth analysis of its chemical structure, physicochemical properties, a detailed synthetic pathway with mechanistic considerations, and a review of its spectroscopic signature and potential applications for researchers in drug development.

Chemical Identity and Physicochemical Properties

1-Benzofuran-2-ylmethanamine HCl is the hydrochloride salt of the parent amine, 2-(Aminomethyl)benzofuran.[4] The salt form enhances stability and aqueous solubility, making it more suitable for research and handling.

Chemical Structure

The molecule consists of a benzofuran ring system where an aminomethyl group (-CH₂NH₂) is attached to the second position of the furan ring. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Structure of 1-Benzofuran-2-ylmethanamine HCl.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for easy reference.

| Property | Value | Source |

| IUPAC Name | 1-benzofuran-2-ylmethanamine;hydrochloride | [4] |

| Synonyms | 2-(Aminomethyl)benzofuran hydrochloride | [4] |

| CAS Number | 81882-18-0 | [4] |

| Molecular Formula | C₉H₁₀ClNO | [4] |

| Molecular Weight | 183.63 g/mol | [4] |

| Appearance | Crystalline solid / powder | [5] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)CN.Cl | [4] |

| InChIKey | ORSCEBONMBYAHW-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Rationale

A novel and efficient synthetic route for producing benzofuran-2-yl-methanamine derivatives starts from readily available ortho-methoxy substituted phenylacetic acids.[6][7] This method provides a straightforward approach to the core structure.

Synthetic Workflow Overview

The synthesis proceeds through a key oxazole intermediate, which then undergoes an acid-catalyzed cyclization and rearrangement to form the desired benzofuran ring system.

Caption: Synthetic workflow for 1-Benzofuran-2-ylmethanamine HCl.

Detailed Experimental Protocol

This protocol is based on the synthetic strategy reported by Peifer and colleagues.[6][7]

Step 1: Synthesis of the Oxazole Intermediate

-

Activation: To a solution of o-methoxyphenylacetic acid in a suitable aprotic solvent (e.g., THF), add 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature until CO₂ evolution ceases. This activates the carboxylic acid for nucleophilic attack.

-

Condensation: Add methyl 2-isocyanoacetate to the reaction mixture. The isocyano group is a versatile synthon for building five-membered heterocycles.[6] The reaction proceeds to form the key intermediate, methyl 5-[(2-methoxyphenyl)methyl]oxazole-4-carboxylate.

Step 2: Acid-Catalyzed Cyclization to form the Benzofuran Core

-

Reaction Setup: Dissolve the oxazole intermediate from Step 1 in a mixture of hydrobromic acid (HBr) and acetic acid (HAc).

-

Reflux: Heat the mixture to reflux.

-

Mechanistic Insight: This is the critical step. The strong acid (HBr) serves two purposes. First, it protonates and facilitates the degradation of the oxazole ring.[7] Second, it cleaves the methyl ether on the phenyl ring, revealing a hydroxyl group. This intramolecular nucleophilic attack of the hydroxyl group, followed by dehydration, leads to the formation of the stable benzofuran ring. Refluxing in HBr is crucial for driving both the ether cleavage and the cyclization.[7]

-

Work-up: After cooling, neutralize the reaction mixture and extract the product, 1-Benzofuran-2-ylmethanamine, with an organic solvent.

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude amine product from Step 2 in a suitable solvent like diethyl ether or isopropanol.

-

Acidification: Bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether).

-

Precipitation: The 1-Benzofuran-2-ylmethanamine HCl will precipitate as a solid.

-

Isolation: Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Spectroscopic Analysis and Structural Validation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. While a complete dataset for this specific salt is not always published, the expected signals can be predicted based on the analysis of the parent molecule and related benzofuran structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring (typically in the δ 7.2-7.8 ppm range).[10][11] A singlet or a sharp multiplet corresponding to the proton on the furan ring (C3-H) would appear, along with signals for the methylene (-CH₂-) and amine (-NH₃⁺) protons. The methylene protons adjacent to the amine will likely appear as a singlet or a triplet downfield due to the electron-withdrawing effect of the ammonium group.

-

¹³C NMR: The spectrum will show characteristic peaks for the nine carbon atoms. The aromatic carbons of the benzofuran scaffold will resonate in the δ 110-160 ppm region.[10] The methylene carbon will appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[12]

-

N-H Stretching: A broad absorption band in the 2800-3200 cm⁻¹ region is characteristic of the ammonium salt (R-NH₃⁺).

-

Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The C-O-C stretch of the furan ether will be visible, typically around 1000-1250 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the parent amine. Under techniques like Electrospray Ionization (ESI-MS), the molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₉H₉NO), approximately 148.07 m/z.

Biological Context and Research Applications

The benzofuran scaffold is a prolific source of biologically active compounds. Derivatives have demonstrated a wide range of pharmacological activities, establishing them as valuable leads in drug discovery.

-

Anticancer and Cytotoxic Activity: Numerous benzofuran derivatives have been synthesized and shown to exhibit potent cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial and Antifungal Properties: The benzofuran nucleus is a component of many compounds with significant antibacterial and antifungal properties.[2][10][13]

-

Psychoactive Properties: Certain substituted benzofurans, such as 5-APB and 6-APB, are known for their empathogenic and stimulant effects, acting on serotonin, norepinephrine, and dopamine systems.[5][14][15] This highlights the scaffold's ability to interact with central nervous system targets.

1-Benzofuran-2-ylmethanamine HCl serves as a key starting material for accessing novel derivatives within these classes. Its primary amine handle is readily functionalized, allowing for the systematic exploration of structure-activity relationships (SAR) by attaching different substituents to generate libraries of new chemical entities for screening.

Safety and Handling

As a research chemical, 1-Benzofuran-2-ylmethanamine HCl should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: The compound is typically associated with the following warnings: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Precautions: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a fume hood.

Conclusion

1-Benzofuran-2-ylmethanamine HCl is a valuable and versatile chemical tool for researchers in medicinal chemistry and drug development. Its straightforward synthesis from common starting materials, combined with the proven biological relevance of the benzofuran scaffold, makes it an important intermediate for creating novel compounds with potential therapeutic applications. This guide provides the core technical information required to understand, synthesize, and utilize this compound in a research context, underscoring its significance in the ongoing quest for new and effective therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22467483, 1-Benzofuran-2-ylmethanamine hydrochloride. PubChem. [Link]

-

Al-Tel, T. H., & Peifer, C. (2015). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29904, 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1). PubChem. [Link]

-

Research Chemicals for Sale. (n.d.). Benzofuran. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 36480, 1-(7-Methyl-2,3-dihydro-1-benzofuran-2-yl)methanamine--hydrogen chloride (1/1). PubChem. [Link]

-

Shi, L., et al. (2014). Synthesis and Biological Activity of Novel 1-((benzofuran-2-yl)methyl)-1H-triazole Derivatives. ResearchGate. [Link]

-

Inxight Drugs. (n.d.). 5-APB. [Link]

-

American Elements. (n.d.). (1-benzofuran-2-yl)(phenyl)methanamine hydrochloride. [Link]

-

Wikipedia. (n.d.). Substituted benzofuran. [Link]

-

Al-Tel, T. H., & Peifer, C. (2015). Novel Synthesis of Benzofuran Derivatives. Scribd. [Link]

-

Gornowicz, A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

-

Royal Society of Chemistry. (2014). Chiral recognition with a benzofuran receptor which mimics an oxyanion hole. [Link]

-

A Review: An Insight on Synthesis of Benzofuran. (n.d.). [Link]

-

Asim, M., et al. (2007). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. PMC. [Link]

-

Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). [Link]

-

Harish Kumar, D. R., et al. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2018). RSC Publishing. [Link]

-

Connelly, J. C., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. PubMed. [Link]

-

meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

-

Chegg. (2016). Examine the following H-NMR spectra of 1-benzofuran-2-yl ethanol. [Link]

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chegg.com [chegg.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 5-APB [drugs.ncats.io]

- 15. Substituted benzofuran - Wikipedia [en.wikipedia.org]

Benzofuran-2-methylamine hydrochloride molecular weight and formula

An In-depth Technical Guide to Benzofuran-2-methylamine Hydrochloride

Introduction

The benzofuran scaffold is a prominent heterocyclic system found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2] Derivatives of benzofuran have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[1][3] This guide provides a comprehensive technical overview of a specific derivative, Benzofuran-2-methylamine hydrochloride, including its chemical properties, a proposed synthetic pathway, analytical characterization, and potential biological significance, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

Benzofuran-2-methylamine hydrochloride is the hydrochloride salt of the parent compound, benzofuran-2-methylamine. The addition of the hydrochloride group generally improves the compound's solubility in aqueous solutions and enhances its stability, which is a desirable characteristic for pharmaceutical applications.[4]

Chemical Structure:

Caption: Chemical structure of Benzofuran-2-methylamine hydrochloride.

Table 1: Physicochemical Properties of Benzofuran-2-methylamine Hydrochloride

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀ClNO | Deduced |

| Molecular Weight | 183.63 g/mol | Calculated |

| Physical State | Solid (Predicted) | |

| Solubility | Soluble in water (Predicted) | [4] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

Synthesis and Purification

Proposed Synthetic Pathway:

A potential route starts from the commercially available benzofuran-2-carboxylic acid. The synthesis can be envisioned as a multi-step process involving amide formation, followed by reduction.

Caption: Proposed synthetic workflow for Benzofuran-2-methylamine hydrochloride.

Experimental Protocol:

-

Amide Formation: Benzofuran-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with ammonia (NH₃) to yield benzofuran-2-carboxamide.

-

Reduction of Amide: The benzofuran-2-carboxamide is reduced to the corresponding amine, benzofuran-2-methylamine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Salt Formation: The purified benzofuran-2-methylamine free base is dissolved in a suitable solvent, such as diethyl ether (Et₂O), and treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent to precipitate the hydrochloride salt.

-

Purification: The final product, Benzofuran-2-methylamine hydrochloride, can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Analytical Characterization

The structural confirmation of the synthesized Benzofuran-2-methylamine hydrochloride would rely on a combination of standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for Benzofuran-2-methylamine Hydrochloride

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons (benzofuran ring): δ 7.2-7.6 ppm; Furan proton (H-3): δ ~6.8 ppm; Methylene protons (-CH₂-): δ ~4.0 ppm; Amine protons (-NH₃⁺): broad singlet, δ may vary. |

| ¹³C NMR | Aromatic carbons: δ 110-155 ppm; Methylene carbon (-CH₂-): δ ~40-45 ppm. |

| IR (cm⁻¹) | N-H stretch (amine salt): ~3000-3200 cm⁻¹ (broad); C-H stretch (aromatic): ~3050-3150 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-O-C stretch (furan): ~1050-1250 cm⁻¹. |

| Mass Spec (EI) | Molecular ion (M⁺) of the free base (C₉H₉NO) at m/z = 147.07. Fragmentation pattern would likely show a prominent peak corresponding to the benzofuranylmethyl cation. |

Potential Applications and Biological Activity

The benzofuran nucleus is a key component in many biologically active compounds.[2][6] Derivatives of benzofuran have demonstrated a wide range of pharmacological activities, suggesting that Benzofuran-2-methylamine hydrochloride could be a valuable candidate for drug discovery and development.

Potential Therapeutic Areas:

-

Anticancer: Many benzofuran derivatives exhibit cytotoxic activity against various cancer cell lines.[3] The mechanism of action can vary, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.

-

Antimicrobial: The benzofuran scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[6]

-

Anti-inflammatory: Certain benzofuran derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.[3]

-

Neurological Disorders: Some benzofuran analogs have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.

Potential Mechanism of Action (Anticancer):

Caption: A potential anticancer mechanism involving the inhibition of tubulin polymerization.

Safety and Handling

As with any novel chemical compound, Benzofuran-2-methylamine hydrochloride should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A comprehensive safety data sheet (SDS) should be consulted before handling. The hydrochloride salt of an amine is generally considered a stable, crystalline solid.

Conclusion

Benzofuran-2-methylamine hydrochloride represents a promising, yet underexplored, derivative of the pharmacologically significant benzofuran family. This guide provides a foundational understanding of its chemical and physical properties, a viable synthetic strategy, and an overview of its potential biological activities based on the extensive research on related analogs. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.

References

-

gsrs. (n.d.). 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE. Retrieved from [Link]

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

Taylor & Francis. (2014, June 13). Synthesis of Benzofuran Derivatives via Different Methods. Retrieved from [Link]

-

(n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

-

American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]

-

(n.d.). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE. Retrieved from [Link]

-

Semantic Scholar. (2024, May 6). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

-

MDPI. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

PMC. (n.d.). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans. Retrieved from [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]

-

Acta Scientific. (2020, September 21). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]

-

PubMed. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically important benzofuran analogs. Retrieved from [Link]

-

MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]

-

Rsc.org. (n.d.). Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Retrieved from [Link]

-

(2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

-

MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. Retrieved from [Link]

-

DergiPark. (2017, December 22). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Retrieved from [Link]

-

NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran. Retrieved from [Link]

-

PMC. (2024, December 20). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. actascientific.com [actascientific.com]

- 4. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-Benzofuran-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Benzofuran-2-yl)methanamine hydrochloride, a benzofuran derivative of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical information on the compound's synonyms, physicochemical properties, synthesis, analytical characterization, and potential applications, with a focus on providing actionable insights for laboratory and development work.

Chemical Identity and Synonyms

(1-Benzofuran-2-yl)methanamine hydrochloride is a heterocyclic compound featuring a benzofuran core. The hydrochloride salt form enhances its stability and solubility, making it suitable for a variety of experimental applications. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers

| Systematic Name | (1-Benzofuran-2-yl)methanamine hydrochloride |

| Common Synonyms | 2-Aminomethylbenzofuran hydrochloride |

| Benzofuran-2-ylmethanamine HCl | |

| 1-(1-Benzofuran-2-yl)methanamine hydrochloride[1] | |

| (Benzofuran-2-ylmethyl)amine hydrochloride | |

| CAS Number | 81882-18-0[1] |

| Molecular Formula | C₉H₁₀ClNO[1] |

| PubChem CID | 22467483[1] |

Physicochemical Properties

Understanding the physicochemical properties of (1-Benzofuran-2-yl)methanamine hydrochloride is fundamental to its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 183.63 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in DMSO and Ethanol | - |

| pKa | Not available | - |

| LogP | Not available | - |

Synthesis and Purification

The synthesis of (1-Benzofuran-2-yl)methanamine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the reduction of a suitable precursor, such as a nitrile or an oxime, derived from a 2-substituted benzofuran.

A general synthetic approach is outlined below. It is important to note that specific reaction conditions may require optimization based on laboratory settings and available starting materials.

Representative Synthetic Workflow

Sources

2-Aminomethylbenzofuran hydrochloride safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of 2-Aminomethylbenzofuran Hydrochloride

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for 2-Aminomethylbenzofuran hydrochloride, a compound of interest for researchers and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical data with field-proven insights to ensure a robust and validated approach to laboratory safety. The causality behind each recommendation is explained to empower scientists with the knowledge to manage risk effectively.

Hazard Identification and Risk Assessment

2-Aminomethylbenzofuran hydrochloride is classified as a hazardous chemical. A thorough understanding of its specific risks is the foundation of safe handling. The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

According to data aggregated from multiple suppliers, the compound presents the following primary hazards[1][2]:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

These classifications necessitate stringent handling protocols to prevent accidental exposure. The logical flow from hazard identification to safe practice is a self-validating system: recognizing the risk of irritation directly informs the requirement for specific personal protective equipment (PPE) and engineering controls.

Table 1: GHS Hazard Classification for 2-Aminomethylbenzofuran Hydrochloride

| Hazard Classification | GHS Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity, single exposure | Category 3 | Warning | H335: May cause respiratory irritation[2] |

The following diagram illustrates the workflow for communicating these hazards in a laboratory setting.

Caption: GHS Hazard Communication Workflow.

Physical and Chemical Properties for a Safer Workflow

Understanding the physical state and chemical properties of a substance is crucial for designing safe experiments. For instance, knowing that this compound is a solid is critical, as it poses a risk of dust formation and inhalation during handling.[3]

Table 2: Key Physical and Chemical Properties

| Property | Value | Implication for Safe Handling |

| Physical Form | Solid[3] | Potential for aerosolization/dusting. Weighing and transfers should be performed in a contained environment like a fume hood. |

| Molecular Formula | C₉H₁₀ClNO[2] | - |

| Molecular Weight | 183.63 g/mol [2][3] | Required for accurate solution preparation. |

| Storage Temperature | Room Temperature, dry, well-ventilated[4] | Store in a tightly sealed container away from incompatible materials.[4] |

Engineering Controls and Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered approach to safety is essential, beginning with engineering controls and supplemented by appropriate PPE.

Engineering Controls:

-

Ventilation: All handling of 2-Aminomethylbenzofuran hydrochloride powder must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6] This is a non-negotiable control measure to mitigate the risk of respiratory tract irritation from airborne dust.[2]

-

Safety Stations: An accessible safety shower and eye wash station are mandatory in any laboratory where this chemical is handled.[6][7] Proximity is key; these stations must be reachable within seconds in an emergency.

Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the hazards identified in Section 1.

-

Eye and Face Protection: Wear chemical safety goggles that conform to government standards (e.g., OSHA 29 CFR 1910.133 or EN166).[1][8] A face shield may be required for procedures with a high risk of splashing.

-

Skin Protection:

-

Gloves: Use compatible, chemical-resistant gloves (e.g., nitrile).[4] Gloves must be inspected for integrity before each use. Employ proper glove removal technique—without touching the outer surface—to prevent skin contamination.[4][7]

-

Lab Coat/Protective Clothing: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, chemical-resistant clothing may be necessary.[7]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.[1]

Standard Operating Procedures for Handling and Storage

Adherence to established protocols minimizes risk during routine laboratory work.

Safe Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE.

-

Weighing: Perform all weighing operations on a draft shield or within the fume hood to contain any dust.

-

Transfers: Use a spatula for solid transfers. Avoid actions that could generate dust clouds.

-

Solution Preparation: Add the solid slowly to the solvent to prevent splashing.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4] Decontaminate the work surface.

Storage Conditions:

-

Store in a tightly closed and upright container in a dry, cool, and well-ventilated place.[1][4][9]

-

Keep away from incompatible materials, particularly strong oxidizing agents, as these can lead to hazardous reactions.[1]

Emergency Protocols: Preparedness and Response

Even with robust preventative measures, accidental exposures can occur. A clear, well-rehearsed emergency plan is critical.

First Aid Measures

Immediate action is paramount in mitigating injury from chemical exposure. The following protocols are based on established first aid guidelines.[1][4][6][7]

-

Eye Contact: Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[7][10][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[7]

-

Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected skin area with plenty of soap and water.[1][12] If skin irritation occurs, seek medical advice.[4]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][6] If the person feels unwell or has breathing difficulties, call a physician or poison control center.[9]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[6] Contact a physician or Poison Control Center immediately.[13][14]

The diagram below outlines the critical decision-making process for first aid response.

Caption: Emergency First Aid Response Workflow.

Accidental Release Measures

A spill of 2-Aminomethylbenzofuran hydrochloride must be managed promptly and safely.

Spill Cleanup and Decontamination Protocol:

-

Evacuate & Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation and remove all sources of ignition.[15][16]

-

Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[4][7]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

-

Cleanup (Solid Spill): Carefully sweep up or vacuum the solid material.[1][11] Avoid generating dust.[17] Place the collected material into a suitable, closed, and labeled container for disposal.[1][7]

-

Decontamination: After material pickup is complete, ventilate the area and wash the spill site.[4]

-

Disposal: Dispose of the contaminated waste in accordance with local, regional, and national hazardous waste regulations.[1][5]

The following diagram provides a visual guide to the spill response workflow.

Caption: Spill Cleanup and Decontamination Protocol.

Chemical Stability and Reactivity

-

Reactivity: The substance is stable under recommended storage conditions.[1]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[1]

-

Incompatible Materials: Strong oxidizing agents.[1] Contact with these materials should be strictly avoided.

-

Hazardous Decomposition Products: Under fire conditions, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride.[1][18]

Waste Disposal and Decontamination

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]

-

Product Disposal: Dispose of the substance and its container at an approved waste disposal plant, adhering to all local, regional, and national regulations.[1][5][6]

-

Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[5]

-

Environmental Precautions: Do not allow the chemical to enter drains, surface water, or the sanitary sewer system.[4][5]

References

- Safety D

- 2 - SAFETY D

- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- Safety Data Sheet - INDOFINE Chemical Company, Inc. (URL not available)

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)

-

MATERIAL SAFETY DATA SHEET - Safelincs. [Link]

-

MATERIAL SAFETY DATA SHEET - National Fire Equipment. [Link]

- SAFETY DATA SHEET - MilliporeSigma. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- MATERIAL SAFETY DATA SHEET CHEMGUARD 3% AFFF C3LT. (URL not available)

- 2 - SAFETY D

- SAFETY DATA SHEET - TCI Chemicals. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- 2-APB (hydrochloride) (2-(2-Aminopropyl)Benzofuran, CAS Number: 3710-48-3). (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

2-(2-(METHYLAMINO)PROPYL)BENZOFURAN HYDROCHLORIDE - Inxight Drugs. [Link]

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

- SAFETY DATA SHEET - Fisher Scientific. (URL not available)

-

1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-1-benzofuran-5-amine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. indofinechemical.com [indofinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. nationalfire.com [nationalfire.com]

- 12. fishersci.com [fishersci.com]

- 13. content.oppictures.com [content.oppictures.com]

- 14. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.com [fishersci.com]

Solubility Dynamics of (1-Benzofuran-2-ylmethyl)amine Hydrochloride: A Comparative Analysis in Aqueous and DMSO Systems

Executive Summary

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development and assay design: the mischaracterization of solvation thermodynamics. For structurally dualistic compounds like (1-Benzofuran-2-ylmethyl)amine hydrochloride (CAS: 58317-12-7), understanding the dichotomy of its solubility in water versus Dimethyl Sulfoxide (DMSO) is not merely a formulation exercise. It is foundational to ensuring the integrity of in vitro screening libraries, preventing false negatives in bioassays, and optimizing in vivo dosing regimens.

This whitepaper deconstructs the thermodynamic mechanisms governing the solubility of this benzofuran-amine scaffold, provides a self-validating experimental protocol for empirical determination, and synthesizes the data into actionable insights for researchers.

Physicochemical Profiling & Solvation Thermodynamics

(1-Benzofuran-2-ylmethyl)amine HCl features a highly lipophilic benzofuran core coupled with a hydrophilic primary amine hydrochloride moiety. This structural duality dictates its distinct solvation behavior in protic versus aprotic environments.

Aqueous Solvation Dynamics (Protic Environment)

In water (Dielectric constant, ε ≈ 80), the compound exhibits high solubility driven by the favorable hydration energy of the dissociated ions. Water molecules act as both hydrogen-bond donors and acceptors. They effectively solvate the chloride anion (Cl⁻) via hydrogen bonding and stabilize the protonated primary amine (R-NH₃⁺) through strong ion-dipole interactions. This exothermic hydration energy easily overcomes the endothermic lattice energy of the amine hydrochloride crystal ()[1].

DMSO Solvation Dynamics (Polar Aprotic Environment)

In DMSO (ε ≈ 47), the solvation mechanism fundamentally shifts. DMSO lacks hydrogen-bond donors, meaning the chloride anion remains relatively unsolvated and "naked" in solution. However, the highly polarized S=O bond of DMSO acts as a powerful hydrogen-bond acceptor, strongly solvating the ammonium cation ()[2]. Furthermore, the lipophilic benzofuran core interacts highly favorably with the hydrophobic methyl groups of DMSO. Consequently, the apparent pKa of the amine shifts significantly in DMSO compared to water, altering its charge distribution and overall interaction profile ()[3].

Thermodynamic cycle of solvation for the amine hydrochloride salt in Water vs. DMSO.

Quantitative Data Synthesis

The following table summarizes the comparative solubility profile of the (1-Benzofuran-2-ylmethyl)amine HCl scaffold. Note: Values are representative baseline metrics for this specific structural class to guide initial experimental design.

| Parameter | Aqueous System (Water, pH ~5.5) | Dimethyl Sulfoxide (DMSO) |

| Dielectric Constant (ε) | ~80.1 | ~46.7 |

| Primary Solvation Driver | Ion-dipole & H-bonding (Cation & Anion) | Cation-dipole (S=O) & Hydrophobic interactions |

| Anion (Cl⁻) Solvation | Highly solvated (H-bond donor from water) | Poorly solvated (Aprotic environment) |

| Estimated Solubility limit | > 50 mg/mL | > 100 mg/mL |

| Residual Solid Risk | Hydrate formation | Solvate formation (rare) |

| Application Suitability | In vivo dosing, aqueous enzymatic assays | High-concentration stock solutions, library storage |

Self-Validating Experimental Protocol

Standard "shake-flask" methods often fail because they do not account for solid-state phase changes during dissolution. As an application scientist, I mandate the following self-validating workflow to ensure the measured solubility reflects the true thermodynamic equilibrium of the intended polymorph.

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Action: Add an excess of (1-Benzofuran-2-ylmethyl)amine HCl (e.g., 150 mg) to 1.0 mL of Water and 1.0 mL of DMSO in separate sealed amber glass vials.

-

Causality: Amber glass prevents photo-degradation of the electron-rich benzofuran core. An excess of solid is strictly required to ensure the system reaches a thermodynamic equilibrium rather than a transient kinetic dissolution state.

Step 2: Isothermal Incubation

-

Action: Incubate the vials at 25.0 ± 0.1 °C on an orbital shaker at 500 rpm for 48 hours.

-

Causality: Solubility is highly temperature-dependent. Minor thermal fluctuations can cause the system to cycle through supersaturation and erratic precipitation, invalidating the equilibrium.

Step 3: Phase Separation

-

Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Carefully extract the supernatant.

-

Causality: Centrifugation is prioritized over syringe filtration. Filter membranes can adsorb the lipophilic benzofuran core or leach plasticizers into the DMSO, artificially skewing quantitative HPLC results.

Step 4: Matrix Matching (Critical for DMSO)

-

Action: Dilute the DMSO supernatant 1:100 into the initial aqueous HPLC mobile phase prior to injection.

-

Causality: Injecting a pure, high-concentration DMSO sample directly into a reversed-phase HPLC system causes severe "solvent shock." The compound will instantly precipitate at the column head, leading to pressure spikes, peak splitting, and inaccurate integration.

Step 5: System Validation Check (Solid-State Verification)

-

Action: Recover the residual solid from the centrifuge pellet, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: This is the self-validating step. If the XRPD pattern of the residual solid differs from the starting material, the compound has formed a hydrate (in water) or a solvate (in DMSO). Without this check, you may unknowingly report the solubility of a newly formed, less-soluble solvate rather than the original anhydrous crystal.

Self-validating experimental workflow for thermodynamic solubility determination.

Implications for Drug Development

Understanding the solubility limits of (1-Benzofuran-2-ylmethyl)amine HCl prevents catastrophic failures in downstream applications. When creating 10 mM or 50 mM stock solutions in DMSO for high-throughput screening (HTS), the compound will remain fully solvated. However, when these DMSO stocks are "spiked" into aqueous assay buffers, the sudden shift in dielectric constant can induce nano-precipitation if the final concentration exceeds the aqueous thermodynamic limit. By utilizing the self-validating protocols outlined above, researchers can define exact working boundaries, ensuring robust, reproducible biological data.

References

-

Title: Amine hydrochloride salts: a problem in polyurethane synthesis (PhD Thesis) Source: University of Glasgow URL: [Link]

-

Title: Designing high energy density flow batteries by tuning active-material thermodynamics Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

-

Title: A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications (American Chemical Society) URL: [Link]

Sources

The API Foundation: Benzofuran-2-ylmethylamine Free Base vs. Hydrochloride Salt

Content Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary

In preclinical drug development, the selection of an appropriate physical form for an active pharmaceutical ingredient (API) or a critical building block dictates the success of downstream synthetic workflows and in vivo bioavailability. Benzofuran-2-ylmethylamine is a highly versatile pharmacophore utilized extensively in the synthesis of kinase inhibitors, targeted anticancer agents, and hepatitis C virus (HCV) NS5A inhibitors[1][2].

This whitepaper provides an in-depth mechanistic comparison between the free base and the hydrochloride (HCl) salt forms of benzofuran-2-ylmethylamine. By examining the thermodynamic, physicochemical, and kinetic differences between the unprotonated and protonated states, this guide equips researchers with the rationale needed to optimize synthesis, storage, and formulation protocols.

Mechanistic Profiling: The Thermodynamics of Protonation

The fundamental difference between the two forms lies in the protonation state of the primary amine.

-

The Free Base (

): In its neutral state, the nitrogen atom possesses an unshared pair of electrons (a lone pair). While this makes the molecule a potent nucleophile essential for amide coupling or alkylation reactions, it also renders the compound thermodynamically vulnerable to atmospheric oxidation. The free base typically presents as a lipophilic liquid or low-melting solid that degrades (often yellowing or browning) upon prolonged exposure to air and ambient light. -

The Hydrochloride Salt (

): Introducing hydrochloric acid forces the protonation of the amine, converting the lone pair into a covalent

Caption: Logical workflow comparing the physicochemical properties and downstream applications of the two forms.

Comparative Physicochemical Data

To facilitate rapid decision-making in the laboratory, the quantitative and qualitative differences between the two forms are summarized below.

Table 1: Physicochemical Comparison

| Parameter | Benzofuran-2-ylmethylamine (Free Base) | Benzofuran-2-ylmethylamine HCl |

| Chemical Formula | ||

| Molecular Weight | 147.18 g/mol | 183.64 g/mol |

| Physical State (RT) | Viscous liquid to low-melting solid | Crystalline solid |

| Aqueous Solubility | Poor (< 1 mg/mL) | Excellent (> 50 mg/mL) |

| Organic Solubility | High (DCM, EtOAc, THF, Ether) | Poor (DCM, Hexanes); Moderate (MeOH) |

| Oxidative Stability | Low (Requires inert atmosphere/cold storage) | High (Stable at room temperature) |

| Primary Application | Nucleophile in synthetic steps (e.g., amidation) | Long-term storage, analytical standards, dosing |

Experimental Methodologies: Synthesis & Isolation

The isolation of the specific form requires strict pH control during the workup phase. The following self-validating protocols detail the synthesis of the free base via reductive amination[1], followed by its conversion to the stable HCl salt.

Protocol A: Synthesis and Isolation of the Free Base

Causality Note: Reductive amination requires a slightly acidic environment (pH 6-7) to form the intermediate imine, but the final extraction must be highly basic to ensure the amine is fully unprotonated and partitions into the organic layer.

-

Imine Formation: Dissolve benzofuran-2-carbaldehyde (1.0 equiv) and ammonium acetate (

, 10.0 equiv) in anhydrous methanol. Stir at room temperature for 30 minutes. -

Reduction: Add sodium cyanoborohydride (

, 1.5 equiv) portion-wise. Maintain the reaction pH at 6–7 using glacial acetic acid[1]. Stir for 12 hours. -

Quenching: Quench the reaction with water and remove the methanol under reduced pressure.

-

pH Adjustment (Critical Step): Adjust the aqueous layer to pH > 10 using 2M

. Validation: Failure to reach pH > 10 will result in the amine remaining protonated in the aqueous layer, destroying the yield. -

Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (

mL). -

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo to yield the free base as a pale yellow oil.

Protocol B: Conversion to Hydrochloride Salt

Causality Note: Salt formation is an exothermic acid-base neutralization. Performing this in an anhydrous, non-polar solvent (like diethyl ether) forces the highly polar, ionic salt to crash out of solution immediately, driving the reaction to completion and acting as a purification step.

-

Dissolution: Dissolve the freshly synthesized benzofuran-2-ylmethylamine free base in anhydrous diethyl ether (or a 1:1 mixture of ether/ethanol if solubility is poor).

-

Protonation: Cool the solution to 0°C in an ice bath. Slowly add 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

-

Precipitation: A white crystalline precipitate will form immediately. Continue addition until no further precipitation is observed (approx. 1.1 equiv of HCl).

-

Filtration: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with cold anhydrous ether (

mL) to remove unreacted lipophilic impurities. -

Drying: Dry the resulting white solid under high vacuum at 40°C for 4 hours to yield benzofuran-2-ylmethylamine hydrochloride.

Caption: Step-by-step synthetic workflow from precursor to free base isolation and HCl salt precipitation.

Analytical Differentiation

Differentiating between the free base and the HCl salt is critical for quality control before proceeding to sensitive downstream reactions (e.g., Buchwald-Hartwig aminations or amide couplings).

Table 2: Analytical Signatures

| Technique | Free Base Signature | HCl Salt Signature | Mechanistic Rationale |

| Methylene ( | Methylene ( | The positive charge on the nitrogen in the salt form withdraws electron density from the adjacent | |

| FT-IR Spectroscopy | Sharp doublet at ~3300-3400 cm | Broad, strong band overlapping the C-H region (2500-3000 cm | The |

| Melting Point | Undefined / Liquid at RT. | Sharp melting point (> 150°C). | Ionic lattice energy of the salt requires significantly more thermal energy to disrupt compared to the weak Van der Waals forces of the free base. |

Strategic Recommendations for Drug Development

-

For Synthetic Libraries: When utilizing benzofuran-2-ylmethylamine as a building block for heterocyclic libraries (e.g., synthesizing benzimidazole-derived kinase inhibitors[1] or indole-fragment HCV inhibitors[2]), the free base must be generated in situ or isolated immediately prior to use. If starting from the HCl salt, an auxiliary base (such as Triethylamine or DIPEA) must be added to the reaction mixture to liberate the nucleophilic lone pair.

-

For Storage and Procurement: Always procure and store the compound as the hydrochloride salt [3]. The free base will degrade over months, complicating yield calculations and introducing oxidized impurities into your synthetic pipeline.

-

For Biological Assays: If the compound itself is being tested in aqueous in vitro assays, the HCl salt is mandatory. The free base will suffer from poor dissolution kinetics (as defined by the Noyes-Whitney equation), leading to artificially low perceived biological activity due to crashing out in the assay buffer.

References

-

ResearchGate. O D Mit'kin's research works | Chemical Diversity Research Institute. Available at: [Link]

-

Amerigo Scientific. (1-Benzofuran-2-ylmethyl)amine hydrochloride. Available at: [Link]

Sources

The Benzofuran-2-Methylamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Enduring Appeal of the Benzofuran Nucleus

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetically derived molecules with significant biological activities underscores its status as a "privileged" structure in drug discovery.[3][4][5] From the antiarrhythmic agent amiodarone to the antifungal griseofulvin, benzofuran-containing drugs have made a significant impact on human health.[4] This guide focuses specifically on the benzofuran-2-methylamine derivatives, a subclass that has garnered considerable attention for its therapeutic promise across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[5][6] We will explore the synthetic strategies employed to access these molecules, delve into their multifaceted biological activities, and elucidate the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthetic Pathways to Benzofuran-2-Methylamine Derivatives: A Chemist's Toolkit

The synthesis of benzofuran-2-methylamine derivatives can be approached through several strategic routes, often commencing with the construction of the core benzofuran ring system. A common and versatile method involves the reaction of a salicylaldehyde with a halo-ketone, followed by cyclization. Subsequent functionalization at the 2-position allows for the introduction of the key methylamine side chain.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway to benzofuran-2-methylamine derivatives.

Caption: Generalized synthetic workflow for benzofuran-2-methylamine derivatives.

Representative Experimental Protocol: Synthesis of a 2-Acylbenzofuran Intermediate

This protocol outlines a common procedure for the synthesis of a 2-acylbenzofuran, a key intermediate for accessing benzofuran-2-methylamine derivatives.

Step 1: Reaction Setup

-

To a solution of salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents) as a base.

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

Step 2: Alkylation

-

Add the desired α-halo ketone (e.g., chloroacetone, 1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-acylbenzofuran.[7]

Step 4: Characterization

-

Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8][9]

Therapeutic Applications and Biological Activities

Benzofuran-2-methylamine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research highlights the potential of benzofuran derivatives as anticancer agents.[2][5][10][11] The introduction of a methylamine group at the C-2 position can enhance the cytotoxic activity of the benzofuran core.

Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis in cancer cells.[12] Some compounds have been shown to act as tubulin polymerization inhibitors, disrupting the microtubule network and leading to cell cycle arrest.[12] Furthermore, certain derivatives can generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.[8]

Structure-Activity Relationship (SAR):

-

Halogenation: The introduction of halogen atoms, particularly bromine, into the benzofuran ring or the side chain has been shown to significantly increase anticancer activity.[9][10][13]

-

Substitution on the Amine: The nature of the substituent on the nitrogen atom of the methylamine group can influence both the potency and selectivity of the compound.

-

Hybrid Molecules: Hybrid molecules incorporating other pharmacophores, such as chalcones or triazoles, with the benzofuran-2-methylamine scaffold have emerged as potent cytotoxic agents.[10]